molecular formula C18H22N2O3S B2679919 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396815-86-3

2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2679919
CAS No.: 1396815-86-3
M. Wt: 346.45
InChI Key: QNNAEETYSSVKRS-UHFFFAOYSA-N
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Description

2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzoyl group and a thiophene ring

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNAEETYSSVKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the 3-methoxybenzoyl group: This step involves the acylation of the piperazine ring using 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiophene ring: This can be done through a nucleophilic substitution reaction where the thiophene ring is introduced using a suitable thiophene derivative.

    Final hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the 3-methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The ester linkage in the 3-methoxybenzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of piperazine and thiophene have been evaluated for their effectiveness against various bacterial strains. Studies show that modifications in the side chains significantly affect their antimicrobial potency, suggesting that the methoxybenzoyl and thiophene groups may enhance activity against specific pathogens .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Similar piperazine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene ring is known to enhance cytotoxicity against cancer cells by interacting with critical cellular pathways .

Synthesis and Characterization

The synthesis of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has been achieved through multi-step organic reactions involving:

  • Piperazine Derivatives : Starting materials are typically synthesized from readily available piperazine.
  • Substitution Reactions : The introduction of the methoxybenzoyl group is performed via acylation methods.
  • Formation of Thiophene Moiety : This is often achieved through cyclization reactions involving thiophene precursors.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .

Study on Antimicrobial Efficacy

In a recent study, a series of piperazine derivatives were tested for antimicrobial efficacy against gram-positive and gram-negative bacteria using the disk diffusion method. Among these, compounds similar to this compound showed significant inhibition zones, indicating strong antibacterial activity .

Antitumor Research

In vitro studies involving cancer cell lines demonstrated that the compound induced cytotoxicity through apoptosis. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in the central nervous system.

    Pathways Involved: It could modulate neurotransmitter pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

    Hydroxyl Group: The presence of the hydroxyl group in 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol makes it more reactive in certain chemical reactions compared to its ketone analog.

    Thiophene Ring: The thiophene ring imparts unique electronic properties to the compound, which can influence its interactions with biological targets.

Biological Activity

The compound 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a novel piperazine derivative that has attracted attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N3O3SC_{19}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 409.6 g/mol. The structure features a piperazine ring, a thiophene moiety, and a methoxybenzoyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Methoxybenzoyl Group : This can be synthesized via acylation of piperazine with 3-methoxybenzoic acid.
  • Formation of the Thiophene Ring : The thiophene component can be synthesized from thiophene derivatives through various cyclization reactions.
  • Coupling Reaction : The final step involves coupling the piperazine derivative with the thiophene using coupling agents like EDCI in the presence of a base.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities against various strains, making it a candidate for further development in treating infections .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression or microbial resistance.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, which is common among piperazine derivatives, influencing neurological functions .

Case Studies

  • Antitumor Study : A study involving the evaluation of similar piperazine derivatives demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Antimicrobial Study : Another investigation highlighted the efficacy of methoxybenzoyl-piperazine compounds against resistant bacterial strains, suggesting a potential therapeutic application in infectious diseases .

Data Summary

Biological ActivityTest Organism/Cell LineResult
AntitumorFaDu hypopharyngeal cellsInduced apoptosis
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansEffective growth suppression

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